molecular formula C11H15ClF3N B1525515 Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 1315366-77-8

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No. B1525515
CAS RN: 1315366-77-8
M. Wt: 253.69 g/mol
InChI Key: PLFADWBEQUKYDW-UHFFFAOYSA-N
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Description

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride, also known as ETFA-HCl, is a chemical compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 104°C and a molecular weight of 213.62 g/mol. ETFA-HCl is an amine hydrochloride, and is a derivative of the amino acid phenylalanine. It is an important reagent in organic synthesis and has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Pharmacology

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has been explored in pharmacology for its potential effects on the central nervous system. It is structurally related to fenfluramine, a compound with known serotonergic activity . This suggests that it could be investigated for its effects on serotonin receptors, which could have implications for the treatment of disorders such as depression, anxiety, and obesity.

Organic Synthesis

In the realm of organic synthesis, this compound could serve as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly interesting due to its electronegative properties, which can significantly alter the chemical behavior of molecules . Researchers might explore its incorporation into larger structures to study changes in reactivity and stability.

Material Science

The trifluoromethyl group in Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride could be utilized in material science. Materials containing fluorine atoms are often characterized by their increased resistance to solvents and thermal degradation. This compound could be a precursor for materials with enhanced durability and chemical resistance .

Analytical Chemistry

In analytical chemistry, Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in assays to detect or quantify other substances .

Biochemistry

Biochemically, the compound could be investigated for its interaction with biological macromolecules. The presence of the trifluoromethyl group could affect the way it interacts with enzymes or receptors, potentially leading to new insights into molecular recognition processes .

Environmental Science

From an environmental science perspective, the compound’s stability and potential bioactivity warrant investigation into its environmental fate and impact. Understanding how it degrades, or persists in ecosystems could inform assessments of its environmental safety and guide regulations on its use .

properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14;/h4-8,15H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFADWBEQUKYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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